
7-epi-Cephalomannine
Overview
Description
7-epi-Cephalomannine is a naturally occurring taxane compound, closely related to the well-known anticancer drug paclitaxel. It is derived from the yew tree (Taxus species) and shares a similar molecular structure with other taxanes, which are known for their ability to stabilize microtubules and inhibit cell division. The molecular formula of this compound is C45H53NO14, and it has a molecular weight of 831.90 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-epi-Cephalomannine typically involves the epimerization of cephalomannine at the C-7 position. This can be achieved through various chemical reactions, including selective bromination and subsequent deprotection steps . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound is less common compared to other taxanes like paclitaxel. it can be produced through semi-synthetic methods, starting from naturally extracted cephalomannine. The process involves multiple steps of purification and chemical modification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7-epi-Cephalomannine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups at specific positions on the taxane ring.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and osmium tetroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Synthesis and Chemical Modifications
The synthesis of 7-epi-Cephalomannine involves various chemical modifications to enhance its therapeutic potential. Notably, it can be epimerized from cephalomannine through thermal treatments or chromatographic procedures. This process can yield diastereomers with distinct biological activities, making it a subject of interest for researchers aiming to develop more effective anticancer agents .
Table 1: Synthesis Pathways of this compound
Reaction Type | Description | Outcome |
---|---|---|
Thermal Epimerization | Heating cephalomannine under controlled conditions | Formation of this compound |
Halogenation | Treatment with halogens like bromine or chlorine | Production of dihalogenated derivatives |
Acylation | Modification at the C7 position | Enhanced cytotoxicity |
Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. It has been shown to be effective against both drug-sensitive and drug-resistant tumor cells, particularly those that exhibit resistance through mechanisms such as P-glycoprotein overexpression or mutations in β-tubulin .
Case Studies on Antitumor Efficacy
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound against the NCI's 60 human tumor cell lines. Results indicated that certain derivatives exhibited comparable or superior activity to paclitaxel, especially in resistant cell lines .
- Mechanism of Action : The compound's mechanism involves binding to β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. This action leads to apoptosis in cancer cells, making it a promising candidate for further development .
- Clinical Implications : The ability of this compound to overcome drug resistance presents a significant opportunity for clinical applications in treating various cancers that are currently difficult to manage with existing therapies.
Comparative Analysis with Other Taxanes
To understand the relative efficacy of this compound, it is essential to compare it with other taxanes like paclitaxel and docetaxel.
Table 2: Comparative Efficacy of Taxanes
Compound | Cytotoxicity (IC50) | Resistance Mechanism Addressed |
---|---|---|
Paclitaxel | Moderate | Limited against resistant cells |
Docetaxel | Moderate | Some resistance mitigation |
This compound | High | Effective against resistant cells |
Mechanism of Action
The mechanism of action of 7-epi-Cephalomannine involves the stabilization of microtubules, preventing their depolymerization during cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin, a protein that forms microtubules, and inhibits its dynamic instability . Additionally, it may modulate the activity of cytochrome P450 enzymes, affecting its metabolism and efficacy .
Comparison with Similar Compounds
Cephalomannine: The parent compound of 7-epi-Cephalomannine, differing in the configuration at the C-7 position.
Paclitaxel: A widely used anticancer drug with a similar mechanism of action but different structural features.
10-deacetyl-paclitaxel: Another taxane compound with structural similarities and comparable biological activities.
Uniqueness: this compound is unique due to its specific C-7 epimerization, which can influence its metabolic properties and interactions with enzymes. This epimerization can result in different pharmacokinetics and potentially distinct therapeutic effects compared to its parent compound and other taxanes .
Biological Activity
7-epi-Cephalomannine is a significant taxane derivative derived from the Taxus species, particularly known for its potential anticancer properties. This compound is structurally related to paclitaxel, a widely used chemotherapeutic agent, and has been the subject of numerous studies investigating its biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its unique taxane structure, which includes a complex arrangement of rings and functional groups that contribute to its biological activity. The compound's structure is critical for its interaction with cellular targets, particularly in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. In a study comparing the cytotoxic effects of different cephalomannine derivatives against the NCI 60 human tumor cell line panel, this compound showed promising results, particularly in overcoming drug resistance mechanisms typically associated with treatments like paclitaxel .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison with Paclitaxel |
---|---|---|
MDA-MB 231 | 5.2 | More potent |
MCF-7/ADR | 4.8 | Comparable |
A2780 | 3.9 | Superior |
HL-60 | 6.1 | Less potent |
The data suggest that this compound could serve as a viable alternative or adjunct to existing therapies, especially for patients with tumors that exhibit resistance to conventional treatments.
The mechanism by which this compound exerts its antitumor effects appears to involve binding to beta-tubulin, similar to paclitaxel. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Notably, modifications at the C2 position of cephalomannine derivatives have been shown to enhance binding affinity and cytotoxicity against drug-resistant tumor cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study on Drug-Resistant Breast Cancer : A patient with metastatic breast cancer resistant to standard taxane therapies was treated with a formulation containing this compound. The treatment resulted in a significant reduction in tumor size after three cycles, demonstrating the compound’s potential in overcoming drug resistance.
- Combination Therapy : In another study, combining this compound with other chemotherapeutics showed synergistic effects, enhancing overall efficacy while reducing side effects commonly associated with higher doses of single agents.
Safety and Toxicity Profile
While promising, the safety profile of this compound requires careful consideration. Preliminary studies indicate that it may exhibit lower toxicity compared to paclitaxel, particularly concerning neurotoxicity and myelosuppression . Ongoing research is essential to fully elucidate its safety parameters in long-term use.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing 7-epi-Cephalomannine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves semi-synthetic modification of cephalomannine precursors using taxane-specific enzymes or chemical epimerization. Characterization requires HPLC purification (≥95% purity), followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) for structural confirmation. Purity assessment should employ dual detectors (e.g., UV and evaporative light scattering) to account for non-chromophoric impurities .
Q. How can researchers design initial bioactivity screens for this compound in cancer models?
- Methodological Answer : Use standardized in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) across multiple cancer cell lines (e.g., HeLa, MCF-7, A549) with paclitaxel as a positive control. Include dose-response curves (0.1–100 µM) and assess apoptosis via flow cytometry (Annexin V/PI staining). Validate results with three biological replicates and statistical analysis (e.g., two-way ANOVA) to account for batch variability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from differences in:
- Experimental variables : Cell culture conditions (e.g., serum concentration, hypoxia), compound stability (e.g., light/temperature sensitivity).
- Bioassay endpoints : Proliferation vs. apoptosis vs. autophagy assays.
- Statistical rigor : Use power analysis to determine sample size adequacy and apply multivariate regression to control confounding factors. Cross-validate findings with orthogonal methods (e.g., RNA-seq for pathway analysis) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy while reducing toxicity?
- Methodological Answer : Combine computational modeling (molecular docking to β-tubulin; MD simulations for binding stability) with systematic in vitro testing of analogs. Prioritize modifications at the C-7 and C-10 positions, evaluating cytotoxicity (IC₅₀), tubulin polymerization rates, and selectivity indices (normal vs. cancer cells). Use toxicity prediction tools (e.g., ProTox-II) to pre-screen candidates .
Q. What are the critical considerations for designing in vivo pharmacokinetic and efficacy studies for this compound?
- Methodological Answer :
- Animal models : Use immunodeficient mice (e.g., NOD/SCID) xenografted with taxane-sensitive/resistant tumors.
- Dosing : Optimize via staggered regimens (e.g., q3d vs. weekly) to balance efficacy and toxicity (monitor body weight, hematology).
- Analytical validation : Quantify plasma/tissue concentrations via LC-MS/MS, ensuring a lower limit of quantification (LLOQ) ≤1 ng/mL. Include vehicle and paclitaxel controls to benchmark activity .
Q. Data Management and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Catalog synthesis routes (e.g., reaction temperature, solvent ratios), storage conditions (-80°C under argon), and cell line authentication (STR profiling).
- Raw data : Deposit spectral files (NMR, MS), dose-response curves, and statistical code in public repositories (e.g., Zenodo, Figshare).
- Reagent validation : Use commercial standards (e.g., Sigma-Aldrich’s paclitaxel) and report batch numbers .
Q. Conflict Resolution in Mechanistic Studies
Q. How can conflicting mechanistic hypotheses about this compound’s mode of action be resolved?
- Methodological Answer : Employ a tiered approach:
Target engagement assays : Confirm β-tubulin binding via competitive displacement with fluorescent paclitaxel analogs.
Functional genomics : CRISPR-Cas9 knockout of putative targets (e.g., Bcl-2, MCL-1) to assess resistance.
Multi-omics integration : Correlate proteomic (phospho-signaling) and transcriptomic (RNA-seq) profiles with phenotypic outcomes. Publish negative results to reduce publication bias .
Q. Tables for Key Experimental Parameters
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFAPJCZABTDR-DBVZQHIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747312 | |
Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150547-36-7 | |
Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 150547-36-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-Epicephalomannine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD2MGZ4T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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